Sodium N,N-didecyl-beta-alaninate is a heterocyclic organic compound known for its surfactant properties. Its molecular formula is , and it has a molecular weight of approximately 391.61 g/mol. This compound is classified as an amphiphilic surfactant, which means it possesses both hydrophilic (water-attracting) and hydrophobic (water-repelling) characteristics, making it effective in various applications such as emulsification and stabilization of colloidal systems .
Sodium N,N-didecyl-beta-alaninate is synthesized from beta-alanine and didecylamine or dodecyl bromide in the presence of sodium hydroxide. The synthesis can be scaled up for industrial production, ensuring high yields and purity through controlled reaction conditions.
This compound falls under the category of surfactants, specifically within the beta-alanine family. It is recognized for its unique structure that includes a long dodecyl alkyl chain, which enhances its effectiveness compared to shorter-chain surfactants.
The synthesis of Sodium N,N-didecyl-beta-alaninate typically involves the following steps:
The reaction can be summarized as follows:
Industrial methods may involve larger reactors with precise control over temperature and pressure to optimize yield and minimize byproducts.
Sodium N,N-didecyl-beta-alaninate features a long alkyl chain attached to a beta-alanine moiety. The structural representation can be described using the following data:
CCCCCCCCCCN(CCCCCCCCCC)CCC(=O)[O-].[Na+]
The compound exhibits an amphiphilic nature due to its unique molecular structure, allowing it to interact favorably with both polar and non-polar substances.
Sodium N,N-didecyl-beta-alaninate can undergo several types of chemical reactions:
These reactions are significant for modifying the properties of Sodium N,N-didecyl-beta-alaninate for specific applications, enhancing its utility in various formulations.
The mechanism of action for Sodium N,N-didecyl-beta-alaninate primarily involves its surfactant properties. As an amphiphile, it reduces surface tension between different phases (e.g., oil and water), facilitating emulsification and stabilization of mixtures.
This dual affinity allows Sodium N,N-didecyl-beta-alaninate to function effectively in cleaning products, cosmetics, and other formulations requiring emulsification.
These properties contribute to its effectiveness as a surfactant in various applications.
Sodium N,N-didecyl-beta-alaninate finds diverse applications across multiple industries due to its surfactant properties:
The unique properties of Sodium N,N-didecyl-beta-alaninate make it a valuable ingredient across these sectors, highlighting its versatility as a chemical compound.
CAS No.: 21900-52-7
CAS No.: 141781-17-1
CAS No.: 2514-52-5